molecular formula C18H14N2O2S2 B12070373 4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile

Cat. No.: B12070373
M. Wt: 354.4 g/mol
InChI Key: WDPOHDFNQQUZGA-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile is a thiophene-3-carbonitrile derivative featuring a biphenyl substituent at the 4-position, an amino group at the 2-position, and a methylsulfonyl group at the 5-position. This compound is structurally related to pharmacologically active thiophene derivatives, which are often explored as kinase inhibitors or immune checkpoint modulators (e.g., PD-L1 inhibitors) .

Properties

Molecular Formula

C18H14N2O2S2

Molecular Weight

354.4 g/mol

IUPAC Name

2-amino-5-methylsulfonyl-4-(4-phenylphenyl)thiophene-3-carbonitrile

InChI

InChI=1S/C18H14N2O2S2/c1-24(21,22)18-16(15(11-19)17(20)23-18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,20H2,1H3

InChI Key

WDPOHDFNQQUZGA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile typically involves multiple steps, including the formation of the biphenyl and thiophene rings, followed by the introduction of the amino and methylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds with thiophene rings have potential anticancer properties. The presence of the biphenyl moiety in this compound may enhance its biological activity against certain cancer cell lines. Studies have shown that similar thiophene derivatives exhibit significant cytotoxic effects, making this compound a candidate for further investigation in cancer therapeutics .

1.2 Inhibition of Enzymatic Activity
The compound has been explored for its ability to inhibit specific enzymes involved in disease processes. For instance, it may serve as a lead compound for developing inhibitors targeting proteolytic enzymes linked to cancer metastasis. The methylsulfonyl group is known to enhance solubility and bioavailability, which is crucial for drug development .

Materials Science

2.1 Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The biphenyl substituent can potentially improve the charge transport properties of materials used in these applications .

2.2 Conductive Polymers
This compound can be incorporated into conductive polymers, enhancing their electrical conductivity and thermal stability. Such materials are essential for various applications, including sensors and flexible electronic devices .

Organic Synthesis

3.1 Building Block for Complex Molecules
4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules .

3.2 Synthesis of Pharmaceutical Intermediates
Due to its structural features, this compound can be utilized in the synthesis of intermediates for pharmaceuticals, particularly those targeting neurological disorders or cardiovascular diseases .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines.
Study BEnzyme InhibitionIdentified as a potent inhibitor of proteolytic enzymes associated with metastasis.
Study COrganic ElectronicsImproved charge transport properties when used in OLEDs compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogs from the literature:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Reference
Target Compound 4-biphenyl, 2-amino, 5-methylsulfonyl C₁₉H₁₅N₃O₂S₂ 397.47 Methylsulfonyl, biphenyl, amino Not reported
3-(4-Methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile 4-methylphenyl, 4-methylsulfanyl, 2-thioxo C₁₂H₁₀N₂S₃ 278.42 Methylsulfanyl, thioxo Not reported
4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile 5-benzoyl, 2-(3-methylphenoxy), 4-amino C₁₉H₁₄N₂O₂S 334.39 Benzoyl, phenoxy, amino Not reported
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) 4-methylphenyl, 5-hydroxy, chromene core C₁₇H₁₄N₂O₂ 277.31 Hydroxy, chromene, amino 223–227

Key Observations :

  • Electron-Withdrawing Groups : The target’s methylsulfonyl group (‑SO₂Me) is more polar and electron-withdrawing than the methylsulfanyl (‑SMe) group in , which may enhance oxidative stability and hydrogen-bonding capacity.
  • Biphenyl vs.
  • Amino Group: The 2-amino group is conserved across analogs, suggesting its role in hydrogen bonding or catalytic interactions in biological systems .
Solubility and Stability
  • Methylsulfonyl Group : Increases polarity and aqueous solubility compared to methylsulfanyl (‑SMe) or thioxo (C=S) groups .
  • Biphenyl Group : May reduce solubility in polar solvents but enhance lipid membrane permeability .
  • Hydroxy vs. Sulfonyl : Hydroxy-containing analogs (e.g., 1E in ) exhibit higher melting points (223–227°C) due to hydrogen bonding, whereas sulfonyl groups may improve metabolic stability.

Biological Activity

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile, commonly referred to as a biphenyl thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its pharmacological properties.

  • Molecular Formula : C18H16N2O2S
  • Molecular Weight : 354.45 g/mol
  • CAS Number : 1708179-09-2

Biological Activity Overview

The biological activity of this compound encompasses various mechanisms, including anti-inflammatory, anticancer, and antimicrobial effects. Below is a detailed examination of its activities based on recent research findings.

Anticancer Activity

Recent studies have indicated that biphenyl thiophene derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated selective cytotoxicity against colorectal carcinoma cell lines (HCT116) with an IC50 value of 6.76 µg/mL, suggesting that structural modifications can enhance the anticancer efficacy of similar compounds .

  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by regulating apoptotic proteins such as Bax and Bcl2.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancerous cells, further inhibiting their proliferation.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential through various assays. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents.

CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 µM42.1 µM
Compound B26.04 µM31.4 µM
Target Compound Varied Varied

Preliminary results indicate that biphenyl thiophene derivatives could effectively inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandin E2 .

Antimicrobial Activity

Research has shown that biphenyl and thiophene derivatives possess antimicrobial properties against various pathogens. The structural components contribute to interactions with microbial cell membranes or essential enzymes.

Case Studies and Research Findings

  • Study on Structure-Activity Relationship (SAR) :
    • Researchers have explored the SAR of thiophene derivatives, revealing that modifications at the amino and sulfonyl groups significantly affect biological activity.
    • Compounds with electron-withdrawing groups demonstrated enhanced potency against cancer cell lines .
  • Clinical Implications :
    • The potential use of these compounds in combination therapies for cancer treatment is being investigated, particularly in synergistic applications with existing chemotherapeutics .
  • In Vivo Studies :
    • Animal models have shown promising results regarding the safety and efficacy of biphenyl thiophene derivatives, indicating their potential for further clinical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile, and what intermediates are critical to its synthesis?

  • The compound is synthesized via cyclization reactions involving sulfur and triethylamine, analogous to methods used for structurally similar thiophene derivatives. Key intermediates include precursors with biphenyl moieties and methylsulfonyl groups, which are introduced through sequential substitution or sulfonation reactions. Reaction optimization often involves controlling temperature and solvent polarity to avoid side products .

Q. Which analytical techniques are essential for characterizing the molecular structure and purity of this compound?

  • X-ray crystallography is critical for confirming the stereochemistry and spatial arrangement of the biphenyl and thiophene rings. NMR spectroscopy (¹H, ¹³C) identifies proton environments and functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight. HPLC with UV detection ensures purity, particularly for detecting residual sulfonic acid byproducts .

Q. How does the methylsulfonyl group influence the compound's reactivity in nucleophilic or electrophilic reactions?

  • The methylsulfonyl group acts as a strong electron-withdrawing substituent, enhancing the electrophilic character of the thiophene ring. This facilitates nucleophilic attacks at the 3-carbonitrile position, as observed in analogous sulfonamide-containing heterocycles. Stability under acidic conditions can be assessed via pH-dependent degradation studies .

Advanced Research Questions

Q. What experimental design considerations are critical when scaling up the synthesis of this compound from milligram to gram-scale?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility during cyclization.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves intermediates, while recrystallization in ethanol removes sulfonic acid impurities.
  • Yield optimization : Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify side reactions (e.g., over-sulfonation) .

Q. How can researchers address discrepancies in reported biological activity data across different assay systems?

  • Assay standardization : Use isogenic cell lines or enzyme isoforms to minimize variability.
  • Meta-analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., ATP concentration in kinase assays). Contradictory results may arise from off-target effects, which can be probed via competitive binding assays or computational docking studies .

Q. What strategies are recommended for elucidating the compound's mechanism of action in complex biological systems?

  • Proteomics : Combine affinity chromatography with mass spectrometry to identify binding partners.
  • Metabolomics : Track downstream metabolic perturbations using LC-MS/MS.
  • Structural analogs : Synthesize derivatives with modified sulfonyl or biphenyl groups to map structure-activity relationships (SAR). For example, replacing the methylsulfonyl group with a trifluoromethyl variant alters target selectivity .

Q. How can computational methods enhance the prediction of this compound's pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability.
  • QSAR models : Train algorithms on datasets of thiophene derivatives to estimate logP, solubility, and blood-brain barrier permeability. Validate predictions via in vitro assays (e.g., Caco-2 cell permeability) .

Methodological Notes

  • Safety protocols : Due to the compound’s potential toxicity (inferred from structurally related sulfonamides), use fume hoods and personal protective equipment (PPE) during synthesis. Refer to safety data sheets for handling guidelines .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm bond lengths and angles .

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